(S)-2-Amino-2-(benzyloxy)ethanol
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Overview
Description
(S)-2-Amino-2-(benzyloxy)ethanol is an organic compound with the molecular formula C9H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Amino-2-(benzyloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an amino alcohol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(benzyloxy)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(S)-2-Amino-2-(benzyloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(benzyloxy)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: This compound is structurally similar but lacks the amino group.
Benzyl alcohol: Another related compound, differing by the absence of the amino and hydroxyl groups.
Uniqueness
(S)-2-Amino-2-(benzyloxy)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-amino-2-phenylmethoxyethanol |
InChI |
InChI=1S/C9H13NO2/c10-9(6-11)12-7-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 |
InChI Key |
HNXLLGIFOZBPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)N |
Origin of Product |
United States |
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